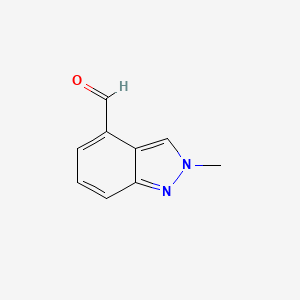

2-Methyl-2H-indazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUMYBTYMNSNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287057 | |

| Record name | 2-Methyl-2H-indazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079992-61-2 | |

| Record name | 2-Methyl-2H-indazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079992-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-indazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-2H-indazole-4-carbaldehyde

CAS Number: 1079992-61-2

Introduction

2-Methyl-2H-indazole-4-carbaldehyde is a distinct isomer within the indazole family, a class of heterocyclic aromatic organic compounds. These bicyclic structures, featuring a benzene ring fused to a pyrazole ring, are of significant interest in medicinal chemistry and materials science. The specific placement of the methyl group at the N2 position and the carbaldehyde (formyl) group at the C4 position endows this molecule with a unique electronic and steric profile, differentiating it from its more commonly documented isomers, such as 2-methyl-2H-indazole-3-carbaldehyde.

This guide provides a comprehensive overview of this compound, consolidating its known properties and presenting a framework for its synthesis, characterization, and potential applications. It is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this specific chemical entity. While publicly available data on this particular isomer is limited, this document leverages established principles of heterocyclic chemistry to offer valuable insights.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These identifiers are crucial for accurate documentation and procurement.

| Property | Value | Source(s) |

| CAS Number | 1079992-61-2 | [1][2] |

| Molecular Formula | C₉H₈N₂O | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Canonical SMILES | CN1C=C2C(=N1)C=CC=C2C=O | [1] |

| InChIKey | IAUMYBTYMNSNML-UHFFFAOYSA-N | [3] |

Synthesis and Purification

One plausible synthetic approach could involve a multi-step sequence starting from an appropriately substituted benzene derivative. The following diagram outlines a conceptual synthetic pathway.

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established organic chemistry principles for the synthesis of similar compounds. It is crucial to note that this procedure has not been validated for this specific molecule and would require optimization and verification.

-

Indazole Ring Formation: A potential starting point could be the reaction of a suitably substituted o-nitrobenzaldehyde with a reducing agent to facilitate a reductive cyclization, a common method for forming the indazole core.

-

N-Methylation: The resulting indazole can then be N-methylated. This step is critical for regioselectivity, as methylation can occur at either the N1 or N2 position. Reaction conditions, including the choice of base and alkylating agent, would need to be carefully controlled to favor the desired N2 isomer.

-

Formylation: The introduction of the carbaldehyde group at the C4 position would likely proceed via a directed ortho-metalation, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The directing group would be crucial for achieving the desired regiochemistry.

-

Purification: The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity.

Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques. While a comprehensive set of spectral data for this specific isomer is not publicly available, the expected characteristic signals are outlined below based on the analysis of analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl group protons (around 4.0-4.3 ppm).- A singlet for the aldehyde proton (around 10.0-10.5 ppm).- A series of signals in the aromatic region corresponding to the protons on the bicyclic ring system. |

| ¹³C NMR | - A signal for the methyl carbon.- A signal for the aldehyde carbonyl carbon (typically in the range of 185-195 ppm).- Signals for the aromatic carbons of the indazole ring. |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching vibration for the aldehyde group (around 1680-1700 cm⁻¹).- C-H stretching vibrations for the aromatic and methyl groups.- C=C and C=N stretching vibrations characteristic of the indazole ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C₉H₈N₂O). |

Applications in Research and Drug Discovery

The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The aldehyde functionality at the C4 position of this compound serves as a versatile synthetic handle for further molecular elaboration.

Potential applications include:

-

Building Block for Kinase Inhibitors: The indazole core is present in several approved kinase inhibitors. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors by derivatizing the aldehyde group.

-

Precursor for Novel Heterocyclic Systems: The aldehyde group can participate in a variety of chemical transformations, such as condensations, Wittig reactions, and reductive aminations, to construct more complex heterocyclic systems with potential therapeutic applications.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery workflows.

Caption: The role of this compound in a drug discovery pipeline.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar chemical compounds, the following general safety precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

It is imperative to consult the supplier-specific SDS for detailed and up-to-date safety and handling information before use.

Conclusion

This compound represents a valuable, yet under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. While a wealth of information exists for the broader indazole class, this specific isomer warrants further investigation to fully elucidate its chemical reactivity and utility. This guide provides a foundational understanding based on available data and established chemical principles, serving as a starting point for researchers and developers interested in exploring the unique properties and applications of this compound. As more research becomes available, a more detailed and validated picture of this molecule's characteristics will undoubtedly emerge.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-2H-indazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the molecular structure and conformational properties of 2-Methyl-2H-indazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing data from analogous structures and theoretical principles, this document offers valuable insights for researchers working with this and related molecular scaffolds.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. The 2H-indazole tautomer, in particular, is a prevalent structural motif in a wide array of biologically active molecules. The strategic placement of substituents on the indazole core allows for the fine-tuning of physicochemical properties and biological targets. This compound, with its reactive aldehyde functionality, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures, making a thorough understanding of its structural nuances paramount for rational drug design.

Molecular Structure and Synthesis

The foundational structure of this compound is characterized by a planar bicyclic indazole core. The methyl group is positioned on the N2 atom of the pyrazole ring, and the carbaldehyde (formyl) group is attached to the C4 position of the benzene ring.

Key Structural Features:

The presence of the electron-withdrawing carbaldehyde group and the electron-donating methyl group influences the electronic distribution within the aromatic system, impacting its reactivity and intermolecular interactions.

Synthesis of the 2H-Indazole Core

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of 2H-indazoles.

Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of 2H-Indazoles [2]

-

Reaction Setup: To a reaction vessel, add the substituted 2-bromobenzaldehyde (1.0 eq.), a primary amine (e.g., methylamine, 1.2 eq.), sodium azide (1.5 eq.), and copper(I) oxide nanoparticles (5 mol%).

-

Solvent Addition: Add polyethylene glycol (PEG 300) as a green solvent.

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80-120 °C) for a designated time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted-2H-indazole.

Molecular Conformation and Planarity

The conformation of this compound is largely dictated by the rigid, aromatic indazole ring system. Crystallographic studies of analogous 2-methyl-2H-indazole derivatives, such as 2-(4-Methylphenyl)-2H-indazole and 2-Methyl-6-nitro-2H-indazole, have demonstrated that the indazole ring system is nearly planar.[3][4]

The dihedral angle between the pyrazole and benzene rings in these structures is minimal, typically around 1-2 degrees.[3] This planarity is a consequence of the sp² hybridization of the atoms in the bicyclic system and the delocalization of π-electrons across the rings.

Conformational Isomerism of the Carbaldehyde Group:

The primary source of conformational flexibility in this compound arises from the rotation of the carbaldehyde group around the C4-C(aldehyde) single bond. Two principal planar conformations are possible:

-

syn-periplanar: The carbonyl oxygen is oriented towards the C5 position of the indazole ring.

-

anti-periplanar: The carbonyl oxygen is oriented away from the C5 position.

The preferred conformation will be influenced by a combination of steric and electronic factors. It is anticipated that one conformer will be energetically favored, though interconversion between the two is expected to be rapid at room temperature.

Figure 2: Conformational isomers of the carbaldehyde group.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available in the provided search results, expected chemical shifts can be inferred from data for closely related compounds, such as other 2-phenyl-2H-indazole derivatives.[2]

Expected ¹H NMR Spectral Features:

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the indazole ring. The specific splitting patterns will depend on the coupling between adjacent protons.

-

Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.5-3.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 185-200 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Methyl Carbon (-CH₃): A signal in the upfield region, likely around δ 15-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.5 | - |

| Aromatic H | 7.0 - 8.5 | - |

| Methyl H | 2.5 - 3.0 | - |

| Carbonyl C | - | 185 - 200 |

| Aromatic C | - | 110 - 150 |

| Methyl C | - | 15 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Expected IR Absorption Bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Methyl): Bands in the 2850-3100 cm⁻¹ region.

Computational Analysis

In the absence of experimental crystallographic data for this compound, computational methods such as Density Functional Theory (DFT) can provide valuable insights into its geometry and electronic properties. DFT calculations have been successfully employed to study the physicochemical properties of other novel indazole derivatives.[5]

Workflow for Computational Analysis:

Figure 3: A typical workflow for the computational analysis of molecular structure.

Protocol for DFT Calculations:

-

Structure Building: Generate an initial 3D structure of this compound using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Structural Parameter Analysis: From the optimized geometry, extract key structural parameters such as bond lengths, bond angles, and dihedral angles to assess the planarity and conformation.

-

NMR Chemical Shift Prediction: Employ the Gauge-Independent Atomic Orbital (GIAO) method to calculate theoretical ¹H and ¹³C NMR chemical shifts for comparison with experimental data of analogous compounds.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, based on established principles and data from closely related analogues. The indazole core is expected to be nearly planar, with the primary conformational flexibility arising from the rotation of the 4-carbaldehyde group. The provided synthetic strategies and analytical methodologies, including spectroscopic and computational approaches, offer a robust framework for researchers and drug development professionals working with this important class of heterocyclic compounds. Further experimental studies, particularly single-crystal X-ray diffraction and detailed NMR analysis of the title compound, would be invaluable for definitively confirming the structural and conformational features discussed herein.

References

- 1. PubChemLite - 2-methyl-2h-indazole-4-carboxylic acid (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methyl-2H-indazole-4-carbaldehyde: A Technical Guide

Introduction

2-Methyl-2H-indazole-4-carbaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug development. Its structural elucidation is a critical step in ensuring purity, confirming synthesis, and understanding its chemical behavior. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimentally acquired spectra for this specific molecule are not widely available in the public domain, this guide will leverage established spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule.

Molecular Structure and Key Features

The structure of this compound consists of a bicyclic indazole core, with a methyl group substituted at the N2 position of the pyrazole ring and a carbaldehyde (formyl) group at the C4 position of the benzene ring.

Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol CAS Number: 1079992-61-2[1]

The key structural features that will dominate the spectroscopic data are:

-

The aromatic indazole ring system.

-

The electron-withdrawing carbaldehyde group.

-

The N-methyl group.

These features will give rise to characteristic signals in the NMR, IR, and MS spectra, which we will explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will examine the expected ¹H and ¹³C NMR spectra. The chemical shifts are predicted based on the analysis of substituted indazoles and the electronic effects of the substituents.[2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 10.5 | Singlet | 1H | Aldehyde-H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~8.0 - 8.5 | Singlet | 1H | H3 | The proton at position 3 of the indazole ring is expected to be a singlet and appear at a downfield chemical shift. |

| ~7.8 - 8.2 | Doublet | 1H | H5 or H7 | The protons on the benzene ring will be influenced by the electron-withdrawing aldehyde group and the bicyclic system. |

| ~7.5 - 7.8 | Triplet | 1H | H6 | This proton will likely appear as a triplet due to coupling with two adjacent protons. |

| ~7.2 - 7.5 | Doublet | 1H | H5 or H7 | The final aromatic proton will be a doublet. |

| ~4.0 - 4.3 | Singlet | 3H | N-CH₃ | The N-methyl protons will appear as a sharp singlet in the upfield region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 - 195 | C=O | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |

| ~140 - 150 | C7a, C3a | Quaternary carbons of the indazole ring. |

| ~130 - 140 | C4 | The carbon bearing the aldehyde group will be deshielded. |

| ~120 - 130 | C5, C6, C7 | Aromatic carbons of the benzene ring. |

| ~115 - 125 | C3 | The carbon at position 3 of the pyrazole ring. |

| ~35 - 40 | N-CH₃ | The N-methyl carbon will appear in the upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and the indazole ring system.[5]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950 - 2850 | Weak | C-H stretch | N-CH₃ |

| ~2850 - 2750 | Weak | C-H stretch | Aldehyde C-H (Fermi doublet) |

| ~1700 - 1680 | Strong | C=O stretch | Aldehyde carbonyl |

| ~1600 - 1450 | Medium to Strong | C=C stretch | Aromatic ring |

The presence of a strong absorption band around 1700-1680 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde.[5] The conjugation with the aromatic ring is expected to lower the stretching frequency compared to a simple aliphatic aldehyde.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

| Predicted m/z | Relative Intensity | Assignment | Fragmentation Pathway |

| 160 | Moderate | [M]⁺ | Molecular ion |

| 159 | High | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 131 | High | [M-CHO]⁺ | Loss of the formyl radical |

| 104 | Moderate | [M-CHO-HCN]⁺ | Subsequent loss of hydrogen cyanide from the indazole ring |

The fragmentation of indazole derivatives often involves the loss of stable neutral molecules like HCN.[7] The loss of the formyl group (CHO) is a characteristic fragmentation for aromatic aldehydes.

Experimental Methodologies

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[8]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument will automatically subtract the background.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

-

Visualizations

Predicted ¹H NMR Spectrum Structure-Correlation Diagram

Caption: Correlation of predicted ¹H NMR signals with the protons of this compound.

IR Functional Group Correlation Diagram

Caption: Correlation of functional groups in this compound with their predicted IR absorption bands.

Conclusion

This technical guide provides a robust framework for the spectroscopic identification and characterization of this compound. By combining theoretical predictions based on established principles with detailed experimental protocols, researchers can confidently approach the analysis of this important molecule. The provided predicted data serves as a reliable reference for interpreting experimentally obtained spectra.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Tautomeric Landscapes of Methyl-Indazole-Carbaldehydes: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Indazole derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their pharmacological and biological properties are intrinsically linked to their molecular structure, particularly the phenomenon of annular tautomerism.[2] This in-depth technical guide provides a comprehensive exploration of the tautomeric forms of methyl-indazole-carbaldehydes, a class of compounds with significant potential in drug discovery. We will delve into the synthesis, structural elucidation, and the delicate interplay of factors governing the stability of their tautomeric forms. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to navigate the complexities of these versatile heterocyclic systems.

The Fundamental Principle: Annular Tautomerism in Indazoles

Indazole, a bicyclic heteroaromatic system, is characterized by the fusion of a benzene ring with a pyrazole ring.[3] This architecture gives rise to annular tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[4]

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form.[3] Theoretical calculations have estimated the energy difference to be in the range of 2.3 to 3.6 kcal/mol, favoring the 1H-indazole.[3] This stability is attributed to its benzenoid character, whereas the 2H-indazole possesses a less stable quinonoid structure.[4] The position of this equilibrium can, however, be influenced by various factors, including the nature and position of substituents, solvent polarity, and temperature.[5]

It is crucial to recognize that a third, less common tautomer, the 3H-indazole, can also exist, although it is generally not favored.[3] The tautomeric landscape of an indazole derivative directly impacts its physicochemical properties, such as dipole moment, pKa, and hydrogen bonding capabilities, which in turn dictate its biological activity and pharmacokinetic profile.

Navigating the Isomeric Complexity of Methyl-Indazole-Carbaldehydes

The introduction of a methyl group and a carbaldehyde (formyl) group onto the indazole scaffold adds further layers of isomeric complexity. The positions of these substituents on both the pyrazole and benzene rings give rise to a multitude of constitutional isomers, each with its unique electronic and steric profile. Furthermore, for each constitutional isomer bearing an N-H proton, the potential for 1H/2H tautomerism exists.

However, in the case of N-methylated indazole-carbaldehydes, the tautomeric equilibrium is effectively "locked." The presence of the methyl group on one of the nitrogen atoms prevents proton migration, resulting in fixed 1-methyl-1H-indazole or 2-methyl-2H-indazole isomers. Research has shown that 1-methylindazole is energetically more stable than its 2-methyl counterpart by approximately 3.2 kcal/mol.[3]

This guide will focus on the synthesis and characterization of various methyl-indazole-carbaldehyde isomers, providing a framework for understanding their structural nuances.

Synthesis of Methyl-Indazole-Carbaldehyde Isomers: A Practical Approach

The synthesis of specific methyl-indazole-carbaldehyde isomers requires careful strategic planning to control regioselectivity. Below are representative synthetic approaches for different isomers, highlighting the causality behind the chosen methodologies.

Synthesis of 7-Methyl-1H-indazole-3-carbaldehyde

A common and effective route to 7-methyl-1H-indazole-3-carbaldehyde involves the nitrosation of the corresponding 7-methyl-indole.[6]

Experimental Protocol:

-

Nitrosation: Dissolve 7-methyl-indole in a mixture of dimethylformamide (DMF) and water. Cool the solution to 0°C.

-

Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of hydrochloric acid, maintaining the temperature at 0°C.

-

The reaction mixture is then stirred at room temperature for several hours.

-

Work-up and Purification: The product is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 7-methyl-1H-indazole-3-carbaldehyde.[6]

Rationale: This method leverages the reactivity of the indole ring towards electrophilic nitrosation at the 3-position. The subsequent rearrangement and cyclization lead to the formation of the indazole-3-carbaldehyde. Slow addition of the reagents at low temperature is crucial to control the exothermic reaction and minimize the formation of byproducts.[7]

Diagram of the Synthesis of 7-Methyl-1H-indazole-3-carbaldehyde

Caption: Synthetic pathway to 7-Methyl-1H-indazole-3-carbaldehyde.

Synthesis of 1-Methyl-1H-indazole-6-carbaldehyde

The synthesis of N-methylated indazoles typically involves the alkylation of a pre-formed indazole ring.

Experimental Protocol:

-

Alkylation: Start with 1H-indazole-6-carbaldehyde. Dissolve it in a polar aprotic solvent like DMF.

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the indazole nitrogen.

-

Introduce a methylating agent, for example, methyl iodide (CH₃I), and stir the reaction mixture at room temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic phase is then washed, dried, and concentrated.

-

Purification by column chromatography will yield the desired 1-methyl-1H-indazole-6-carbaldehyde.

Rationale: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the indazole anion and the methylating agent. Potassium carbonate is a suitable base for this deprotonation. This method generally favors methylation at the N-1 position, leading to the more stable isomer.

Diagram of the Synthesis of 1-Methyl-1H-indazole-6-carbaldehyde

Caption: N-Methylation of 1H-indazole-6-carbaldehyde.

Spectroscopic and Structural Characterization: Unveiling the Tautomeric Forms

The unambiguous identification of methyl-indazole-carbaldehyde isomers and their tautomeric forms relies on a combination of spectroscopic techniques and, where possible, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of tautomeric mixtures in solution.[8]

-

¹H NMR: The chemical shifts of the protons on the indazole ring are sensitive to the tautomeric form. For instance, the H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer. The presence of a broad N-H signal is characteristic of non-N-substituted indazoles. In N-methylated derivatives, the singlet corresponding to the methyl group will have a characteristic chemical shift depending on its position (N-1 or N-2).

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are diagnostic for distinguishing between 1H and 2H tautomers.

-

Variable-Temperature (VT) NMR: For systems in dynamic equilibrium, VT-NMR is an invaluable tool.[4] By acquiring spectra at different temperatures, it is possible to slow down the rate of tautomeric interconversion on the NMR timescale, potentially allowing for the observation of distinct signals for each tautomer. This can provide quantitative information about the equilibrium constant and the thermodynamics of the tautomerization process.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Indazole Tautomers

| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |

| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles. |

| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded. |

| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations. |

Note: The exact chemical shifts will vary depending on the specific methyl-indazole-carbaldehyde isomer and the solvent used.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, unambiguously determining the tautomeric form and the precise arrangement of atoms.[9] While a crystal structure for a specific methyl-indazole-carbaldehyde was not found in the immediate literature, the crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)methanesulfonamide confirms the planarity of the N-methylated indazole ring system.[9]

Protocol for Crystallization:

-

Solvent Selection: Dissolve the purified methyl-indazole-carbaldehyde in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to create a saturated or near-saturated solution.[3]

-

Slow Evaporation: Cover the container with a perforated film to allow for slow evaporation of the solvent at a constant temperature.

-

Vapor Diffusion: Place a vial containing the dissolved compound inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling: Slowly cool a saturated solution to induce crystallization.

Diagram of the Crystallization Workflow

Caption: General workflow for obtaining single crystals.

Computational Chemistry

In the absence of experimental data for all possible tautomers, computational methods, particularly Density Functional Theory (DFT), serve as a powerful predictive tool.[2][5] By calculating the relative energies of the different tautomers in the gas phase and in various solvents, it is possible to predict the most stable form and to rationalize experimental observations.[10] These calculations can also provide theoretical NMR chemical shifts that can be compared with experimental data to aid in structural assignment.[5]

Conclusion and Future Perspectives

The tautomeric behavior of methyl-indazole-carbaldehydes is a critical consideration for their application in drug discovery and development. A thorough understanding of their synthesis, isomeric forms, and the factors governing their tautomeric equilibria is paramount for designing molecules with desired pharmacological profiles. This guide has provided a foundational framework, integrating synthetic protocols, analytical techniques, and computational insights to empower researchers in this exciting field. Future work should focus on the systematic synthesis and characterization of a broader range of methyl-indazole-carbaldehyde isomers, including the acquisition of high-resolution NMR data and single-crystal X-ray structures. Such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. imserc.northwestern.edu [imserc.northwestern.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 2-Methyl-2H-indazole-4-carbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Within this privileged class of heterocycles, 2-Methyl-2H-indazole derivatives are gaining significant attention for their diverse biological activities. This technical guide delves into the synthesis, biological activities, and therapeutic potential of a specific, yet underexplored subclass: 2-Methyl-2H-indazole-4-carbaldehyde and its derivatives. The presence of a reactive carbaldehyde group at the C4-position offers a unique chemical handle for the synthesis of novel molecular entities. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents.

The 2-Methyl-2H-indazole Scaffold: A Platform for Therapeutic Innovation

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[2] The 2H-indazole isomer, while historically less explored than its 1H counterpart, is a key feature in several bioactive molecules. The methylation at the N2 position can significantly influence the molecule's physicochemical properties, such as solubility and metabolic stability, and can also play a crucial role in its interaction with biological targets.

The introduction of a carbaldehyde (-CHO) group at the C4 position of the 2-Methyl-2H-indazole core is of particular interest. This aldehyde functionality is a versatile synthetic intermediate, allowing for a wide range of chemical transformations to generate diverse libraries of derivatives.[3] Furthermore, the aldehyde group itself can act as a pharmacophore, participating in key interactions with biological targets, such as forming covalent bonds with nucleophilic residues in enzyme active sites.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached in a multi-step process, starting with the construction of the core indazole scaffold, followed by N-methylation and subsequent C4-formylation.

Synthesis of the 2H-Indazole Core

Several methods for the synthesis of the 2H-indazole core have been reported. A common and effective approach is the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzaldehydes with primary amines.[4][5]

Experimental Protocol: Cadogan Reaction for 2-Phenyl-2H-indazole Synthesis [4]

-

Imine Formation: A mixture of 2-nitrobenzaldehyde (1.0 eq) and a desired aniline (1.0 eq) is heated under reflux in a suitable solvent (e.g., ethanol) for 2-4 hours to form the corresponding Schiff base (imine).

-

Reductive Cyclization: The resulting imine (1.0 eq) is then heated in triethyl phosphite (3.0 eq) at 150°C for 1-2 hours.

-

Purification: The excess triethyl phosphite is removed by vacuum distillation, and the crude product is purified by column chromatography on silica gel to yield the 2-aryl-2H-indazole.

N-Methylation of the Indazole Ring

Regioselective N-methylation to obtain the desired 2-methyl isomer can be challenging as N1-alkylation is often the thermodynamically favored product.[6] However, specific reaction conditions can favor the formation of the 2-methyl-2H-indazole.

Experimental Protocol: Regioselective N-Methylation

-

To a solution of the 2H-indazole (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (K2CO3, 1.5 eq).

-

Add methyl iodide (CH3I, 1.2 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to separate the N1 and N2 isomers.

C4-Formylation of 2-Methyl-2H-indazole

Directed ortho-metalation followed by quenching with a formylating agent is a plausible strategy for the introduction of the carbaldehyde group at the C4 position. The directing group can be installed prior to N-methylation and removed subsequently. Alternatively, electrophilic aromatic substitution reactions can be explored, although regioselectivity might be an issue. A more recent approach for formylation of 2H-indazoles at the C3 position has been developed using Selectfluor and DMSO, which could potentially be adapted for C4-formylation with appropriate starting materials and optimization.[7]

Conceptual Experimental Workflow for C4-Formylation

Caption: Conceptual workflow for C4-formylation.

Biological Activities and Therapeutic Potential

While specific biological data for this compound derivatives are limited in the current literature, the broader class of indazole derivatives has demonstrated a wide range of pharmacological activities.[2]

Anticancer Activity

Indazole derivatives are well-established as potent anticancer agents.[8][9][10] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature an indazole core and function as kinase inhibitors.[1] The mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth, angiogenesis, and metastasis.

One of the key targets for indazole-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[11]

Hypothesized Signaling Pathway Inhibition by this compound Derivatives

Caption: Inhibition of the VEGFR-2 signaling pathway.

The aldehyde functionality of the this compound derivatives could be exploited to design covalent inhibitors that form a Schiff base with a lysine residue in the ATP-binding pocket of kinases, potentially leading to enhanced potency and duration of action.

Anti-inflammatory and Antimicrobial Activities

Indazole derivatives have also shown promise as anti-inflammatory and antimicrobial agents.[4][12] Some derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[4] The antimicrobial activity has been demonstrated against various pathogens, including protozoa and fungi.[12][13]

The 4-carbaldehyde group can be derivatized to synthesize a variety of heterocyclic systems, such as pyrimidines and imidazoles, which are known to possess antimicrobial and anti-inflammatory properties. This opens up avenues for the development of dual-action agents.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR for this compound derivatives is yet to be established, some general principles from related indazole series can be extrapolated:

-

N2-Substitution: The presence of a small alkyl group, such as methyl, at the N2 position is often favorable for activity.[1]

-

C4-Substitution: The introduction of substituents at the C4 position has been shown to modulate the activity of indazole-based CCR4 antagonists, with methoxy and hydroxyl groups being potent.[14] The carbaldehyde at this position offers a point for extensive diversification.

-

Derivatization of the Aldehyde: The biological activity will be highly dependent on the nature of the group derived from the aldehyde. For instance, condensation with amines to form imines or subsequent cyclization to form new heterocyclic rings will drastically alter the steric and electronic properties of the molecule, leading to different biological profiles.

Data Presentation

As specific data for this compound derivatives is not yet available in public literature, the following table is a template for researchers to populate as they synthesize and test new compounds in this class.

| Compound ID | R-group (derived from -CHO) | Target | IC50 (nM) | Cell Line | Activity |

| Lead-01 | -CH=N-Ph | Kinase X | Data | MCF-7 | Data |

| Lead-02 | -CH2-NH-Ph | Kinase X | Data | MCF-7 | Data |

| Lead-03 | -COOH | COX-2 | Data | - | Data |

| Lead-04 | Imidazole | Microbe | Data | - | Data |

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The versatility of the carbaldehyde group allows for the creation of large and diverse chemical libraries, increasing the probability of identifying potent and selective drug candidates.

Future research should focus on:

-

Optimizing the synthesis of the this compound core.

-

Synthesizing a diverse library of derivatives by leveraging the reactivity of the aldehyde group.

-

Screening these derivatives against a panel of relevant biological targets, including kinases, inflammatory enzymes, and microbial pathogens.

-

Establishing a comprehensive structure-activity relationship to guide further optimization efforts.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles [mdpi.com]

- 7. ijsdr.org [ijsdr.org]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Handling of 2-Methyl-2H-indazole-4-carbaldehyde: A Technical Safety and Protocol Guide

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. calpaclab.com [calpaclab.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid | C9H12N2O2 | CID 83906436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. uprm.edu [uprm.edu]

A Comprehensive Technical Guide to 2-Methyl-2H-indazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][3] The indazole core exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] The 2H-indazole isomer, in particular, has garnered significant attention as a crucial pharmacophore in numerous approved drugs and clinical candidates, such as the anti-tumor agent Pazopanib and the PARP inhibitor Niraparib.[4] The unique electronic and steric properties of the 2H-indazole system allow for specific interactions with biological targets, making it a valuable template for fragment-based drug discovery and scaffold hopping.[4] This guide provides an in-depth technical overview of 2-Methyl-2H-indazole-4-carbaldehyde, a key building block for the synthesis of novel indazole-based therapeutics.

Physicochemical and Structural Properties

This compound is a solid organic compound with the molecular formula C₉H₈N₂O.[5] Its structure features the core 2H-indazole ring system with a methyl group at the N2 position and a carbaldehyde (formyl) group at the C4 position. The aldehyde group offers a reactive handle for a variety of chemical transformations, making this molecule a versatile intermediate in organic synthesis.[6]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1079992-61-2 | [5] |

| Molecular Formula | C₉H₈N₂O | [5] |

| Molecular Weight | 160.17 g/mol | [5][7] |

| Appearance | Yellow Solid (predicted) | [6] (by analogy) |

| Melting Point | 75 - 77 °C (for 3-carbaldehyde isomer) | [6] |

| SMILES | O=Cc1cccc2c1n(C)nc2 | [N/A, predicted] |

Note: Some physical properties are extrapolated from closely related isomers due to limited data for the 4-carbaldehyde isomer.

Synthesis of this compound: A Proposed Methodological Approach

Step 1: Synthesis of the 2-Methyl-2H-indazole Core

The formation of the 2H-indazole ring system can be achieved through various methods, with copper-catalyzed multicomponent reactions being particularly efficient.[8] A one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine (in this case, methylamine), and sodium azide, catalyzed by copper(I), offers a direct route to the 2-substituted-2H-indazole core.[8] The catalyst is crucial for facilitating the sequential C-N and N-N bond formations.[8]

Alternatively, the Cadogan cyclization, a reductive cyclization of o-nitrobenzylidene anilines, provides another robust, albeit harsher, method for synthesizing 2H-indazoles.[3][9]

Experimental Workflow: Copper-Catalyzed Synthesis of 2-Methyl-2H-indazole

Caption: Workflow for the synthesis of the 2-methyl-2H-indazole core.

Step 2: Regioselective Formylation of 2-Methyl-2H-indazole

The introduction of a formyl group onto the indazole ring presents a challenge in regioselectivity. While methods for the C3-formylation of 2H-indazoles have been reported, achieving selective formylation at the C4 position is less common.[4] Directed ortho-metalation (DoM) strategies could be explored, where a directing group on the indazole ring guides the deprotonation and subsequent formylation to the desired position. However, without a suitable directing group at a neighboring position to C4, this approach may not be straightforward.

A more general approach would be electrophilic aromatic substitution (e.g., Vilsmeier-Haack reaction). The regioselectivity of this reaction on the 2-methyl-2H-indazole core would need to be determined experimentally, as electronic and steric factors will influence the position of substitution. It is plausible that a mixture of isomers would be obtained, necessitating careful purification to isolate the desired 4-carbaldehyde product.

Characterization and Spectroscopic Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the known data for the 3-carbaldehyde isomer and general spectroscopic principles.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around 4.0-4.3 ppm). The aromatic protons on the indazole ring will appear as multiplets in the aromatic region (approximately 7.0-8.5 ppm). The aldehyde proton should appear as a distinct singlet further downfield (around 9.5-10.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon (around 35-40 ppm). The aromatic carbons will resonate in the 110-150 ppm region. The aldehyde carbonyl carbon will be a characteristic downfield signal (typically >185 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong absorption band is expected in the range of 1680-1710 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde.[6] Characteristic bands for C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations of the indazole ring system, will also be present.[6]

Mass Spectrometry (MS)

Mass spectrometric analysis should reveal a molecular ion peak (M+) at m/z 160, corresponding to the molecular weight of the compound.[6] Common fragmentation patterns would likely involve the loss of the formyl group (M-29) and the methyl group (M-15).[6]

Applications in Drug Discovery and Medicinal Chemistry

The this compound molecule is a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a versatile chemical handle for various transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains, which can modulate the pharmacological properties of the molecule.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular scaffold.

-

Condensation Reactions: With various nucleophiles to generate a wide array of heterocyclic systems.

Given the established biological activities of the 2H-indazole scaffold, derivatives of this compound are promising candidates for screening in various disease areas, particularly in oncology and inflammatory diseases.[4][10]

Logical Flow: From Building Block to Drug Candidate

Caption: The role of this compound in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a strategically important, albeit under-documented, building block in the field of medicinal chemistry. Its 2H-indazole core is a well-validated pharmacophore, and the C4-aldehyde functionality provides a versatile point for synthetic elaboration. This guide has outlined its known properties, proposed a viable synthetic strategy, and highlighted its potential in the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds promise for the discovery of new and effective drugs.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. PubChemLite - 2-methyl-2h-indazole-3-carbaldehyde (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. 2-Methyl-2H-indazole-4-carboxaldehyde | 1079992-61-2 | ETB99261 [biosynth.com]

- 6. Buy 2-methyl-2H-indazole-3-carbaldehyde | 34252-54-5 [smolecule.com]

- 7. chemscene.com [chemscene.com]

- 8. 2H-Indazole synthesis [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Detailed Guide to the Multi-Step Synthesis of 2-Methyl-2H-indazole-4-carbaldehyde from 2-Nitrotoluene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, multi-step protocol for the synthesis of 2-Methyl-2H-indazole-4-carbaldehyde, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 2-nitrotoluene. Each synthetic step is detailed with in-depth procedural instructions, mechanistic rationale, and key experimental considerations. The protocols cover the reduction of 2-nitrotoluene, the formation of the indazole core via diazotization, the regioselective N-methylation to yield the desired 2H-indazole isomer, and a final C4-formylation using a directed metalation strategy. This document is intended to serve as a practical laboratory guide for chemists engaged in the synthesis of complex heterocyclic molecules.

Introduction and Overall Strategy

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory agents.[1][2] Specifically, N-2 substituted indazoles like this compound are crucial intermediates for creating complex molecular architectures. The aldehyde functional group, in particular, serves as a versatile handle for a wide array of subsequent chemical transformations.

This document outlines a robust, four-step synthetic pathway starting from 2-nitrotoluene. The strategy is designed to be logical and reproducible, relying on well-established chemical transformations while addressing key challenges such as regioselectivity. The overall sequence is as follows:

-

Reduction: Conversion of 2-nitrotoluene to o-toluidine.

-

Cyclization: Formation of the 1H-indazole core from o-toluidine via diazotization.

-

N-Methylation: Alkylation of 1H-indazole to form a mixture of N-1 and N-2 methyl isomers, followed by separation.

-

C4-Formylation: Regioselective introduction of a carbaldehyde group onto the C4 position of the 2-methyl-2H-indazole ring via a directed ortho-metalation (DoM) approach.

Overall Synthetic Workflow

Below is a graphical representation of the complete synthetic pathway from the starting material to the final product.

Caption: High-level overview of the four-step synthesis.

Part 1: Synthesis of the 1H-Indazole Core

This section details the initial two steps to construct the foundational indazole heterocycle from 2-nitrotoluene.

Step 1: Reduction of 2-Nitrotoluene to o-Toluidine

Mechanistic Rationale: The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, utilizing molecular hydrogen (H₂) and a metal catalyst (e.g., Palladium on carbon, Pd/C) to reduce the nitro group. The reaction proceeds on the surface of the catalyst, where H₂ is adsorbed and reacts with the nitro compound. This method is often preferred due to its high yield and the simple workup, which typically involves filtering off the catalyst.

Protocol 1: Catalytic Hydrogenation of 2-Nitrotoluene

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 2-Nitrotoluene | 13.7 g (100 mmol) | 1.0 | Starting material. |

| Ethanol (or Methanol) | 200 mL | - | Solvent. |

| 10% Palladium on Carbon (Pd/C) | ~1.4 g | - | Catalyst (approx. 10 wt%). |

| Hydrogen Gas (H₂) | 50 psi | Excess | Reducing agent. |

| Typical Yield | ~90-95% |

Step-by-Step Procedure:

-

Reaction Setup: In a Parr hydrogenation apparatus or a similar high-pressure reactor, combine 2-nitrotoluene and ethanol. Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reactor, flush it several times with hydrogen gas, and then pressurize to 50 psi with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require initial cooling to maintain room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases.

-

Workup: Carefully vent the excess hydrogen from the reactor and purge with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude o-toluidine is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.[3]

Step 2: Cyclization of o-Toluidine to 1H-Indazole

Mechanistic Rationale: This transformation is a classic example of indazole synthesis via diazotization of an o-toluidine derivative.[1][4] The process involves two key stages:

-

N-Nitrosation: The amine is first acetylated with acetic anhydride. The resulting N-acetyl-o-toluidine is then treated with nitrous gases (generated in situ or supplied externally) to form an N-nitroso intermediate.[5]

-

Intramolecular Cyclization: The N-nitroso compound undergoes an intramolecular cyclization. Mechanistic studies suggest this proceeds via an intramolecular azo coupling, where an initial acyl shift is the rate-determining step, leading to the formation of the indazole ring.[5] The final product is obtained after acidic workup and neutralization.

Protocol 2: Synthesis of 1H-Indazole from o-Toluidine

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| o-Toluidine | 90.0 g (0.84 mol) | 1.0 | From Step 1. |

| Acetic Acid, Glacial | 90 mL | - | Solvent. |

| Acetic Anhydride | 180 mL (1.90 mol) | ~2.2 | Acetylating agent. |

| Sodium Nitrite (NaNO₂) | 63.5 g (0.92 mol) | ~1.1 | For in situ nitrosation. |

| Hydrochloric Acid (conc.) | ~100 mL | - | For workup. |

| Ammonia (conc.) | As needed | - | For neutralization. |

| Typical Yield | ~36-47% |

Step-by-Step Procedure: (Adapted from Organic Syntheses[5])

-

Acetylation: In a large flask equipped with a thermometer and mechanical stirrer, slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride. The reaction is exothermic.

-

Cooling & Nitrosation: Cool the resulting solution in an ice bath to 0-5 °C. Prepare a solution of sodium nitrite in water and add it dropwise to the cold reaction mixture, ensuring the temperature does not rise above 10 °C. Stir for 1-2 hours at this temperature. This forms the N-nitroso-o-acetotoluidide intermediate.

-

Cyclization/Decomposition: Remove the ice bath and allow the mixture to warm to room temperature. The solution is then carefully heated on a steam bath, which initiates the decomposition of the nitroso compound and cyclization to the indazole ring.

-

Workup and Extraction: After cooling, pour the reaction mixture into a separatory funnel. Extract with an organic solvent like benzene or toluene. Wash the combined organic extracts with water and then with dilute sodium bicarbonate solution.

-

Acidic Extraction: Extract the indazole from the organic phase into 2N hydrochloric acid. The indazole will move into the aqueous layer as its hydrochloride salt.

-

Isolation: Cool the acidic aqueous extract in an ice bath and carefully neutralize it with concentrated ammonia until the indazole precipitates.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude indazole can be purified by recrystallization from water or by vacuum distillation.

Part 2: N-Methylation and Isomer Separation

Mechanistic Rationale: The alkylation of 1H-indazole is a critical step that typically yields a mixture of two regioisomers: the thermodynamically favored 1-methyl-1H-indazole and the kinetically favored 2-methyl-2H-indazole.[6] The 1H-tautomer is generally more stable than the 2H-tautomer.[2] The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent.[7][8]

-

Thermodynamic Control (N-1): Using strong bases like NaH deprotonates the indazole completely, and the subsequent alkylation often favors the more stable N-1 isomer.[9]

-

Kinetic Control (N-2): Under neutral or mildly acidic conditions, the N-2 lone pair is considered more kinetically accessible, leading to a higher proportion of the N-2 isomer.[6]

For this synthesis, we will use conditions that produce a mixture, followed by chromatographic separation, which provides access to both valuable isomers.

Protocol 3: N-Methylation of 1H-Indazole

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 1H-Indazole | 11.8 g (100 mmol) | 1.0 | From Step 2. |

| Potassium Carbonate (K₂CO₃) | 20.7 g (150 mmol) | 1.5 | Base. |

| Iodomethane (CH₃I) | 15.6 g (110 mmol) | 1.1 | Methylating agent. |

| Acetone or DMF | 250 mL | - | Solvent. |

| Typical Yield | ~85-95% (combined isomers) |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 1H-indazole in acetone or DMF, add finely powdered potassium carbonate.

-

Methylation: Stir the suspension vigorously and add iodomethane dropwise at room temperature.

-

Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Workup: Filter off the potassium carbonate and wash the solid with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude mixture of 1-methyl-1H-indazole and 2-methyl-2H-indazole.

-

Separation: The two isomers must be separated. This is reliably achieved by column chromatography on silica gel. A solvent system of ethyl acetate/hexanes (e.g., starting with 5:95 and gradually increasing the polarity) is typically effective. The two isomers can be distinguished by their spectroscopic data.[10] Alternatively, separation by recrystallization from a mixed solvent system may be possible.[11]

Part 3: Regioselective C4-Formylation

Mechanistic Rationale: The final step, the introduction of a formyl group at the C4 position of the benzene ring, is the most challenging due to regioselectivity. Standard electrophilic aromatic substitution reactions like the Vilsmeier-Haack reaction typically favor the electron-rich C3 position on the pyrazole ring.[12][13] Therefore, a more directed approach is required.

Directed ortho-Metalation (DoM) is a powerful strategy for achieving regioselective functionalization.[14][15] In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While the N2-nitrogen of the indazole ring itself is a Lewis basic site, its directing ability towards the C4 position is not guaranteed. However, the acidity of the C7 proton is generally higher than C4, C5, or C6. For C4-functionalization, a plausible strategy involves lithiation with a strong, sterically hindered base like Lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting aryllithium intermediate with a suitable formylating agent like N,N-dimethylformamide (DMF).

Caption: Workflow for the C4-formylation via directed metalation.

Protocol 4: C4-Formylation of 2-Methyl-2H-indazole

| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |

| 2-Methyl-2H-indazole | 13.2 g (100 mmol) | 1.0 | From Step 3. |

| Diisopropylamine | 11.1 g (110 mmol) | 1.1 | LDA precursor. |

| n-Butyllithium (n-BuLi) | 44 mL of 2.5 M in hexanes (110 mmol) | 1.1 | LDA precursor. |

| Tetrahydrofuran (THF), anhydrous | 400 mL | - | Solvent. |

| N,N-Dimethylformamide (DMF) | 8.8 g (120 mmol) | 1.2 | Formylating agent. |

| Typical Yield | ~40-60% | Yield can vary significantly. |

Step-by-Step Procedure:

-

LDA Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium dropwise and stir the solution at -78 °C for 30 minutes to generate LDA.

-

Lithiation: To the freshly prepared LDA solution, add a solution of 2-methyl-2H-indazole in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at -78 °C to ensure complete deprotonation and formation of the C4-lithiated species.

-

Formylation: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Stir for an additional hour at this temperature.

-

Quenching and Workup: Slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic extracts and wash them with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to isolate the desired this compound.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. prepchem.com [prepchem.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. research.ucc.ie [research.ucc.ie]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 15. Directed Ortho Metalation [organic-chemistry.org]

Application Note & Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles

Abstract

The 2-aryl-2H-indazole scaffold is a privileged structure in modern medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents, including anti-inflammatory, antitumor, and anti-HIV drugs[1][2]. Traditional synthetic routes to these compounds often suffer from poor regioselectivity, harsh reaction conditions, or limited substrate scope[1][3]. This application note presents a robust and highly efficient methodology for the synthesis of diverse 2-aryl-2H-indazoles centered on a palladium-catalyzed intramolecular C-N cross-coupling reaction. We provide a detailed explanation of the reaction mechanism, optimized protocols based on the seminal work of Song and Yee, and expert insights into critical reaction parameters, troubleshooting, and substrate scope[3][4]. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important class of heterocycles.

Introduction: The Significance of the Indazole Core

The indazole nucleus is a bicyclic heteroaromatic system that serves as a versatile pharmacophore. Its ability to act as a bioisosteric replacement for structures like indole has made it a cornerstone in drug design[5]. Compounds containing the 2-aryl-2H-indazole motif have demonstrated a wide array of biological activities, making their synthesis a topic of significant interest[1][5].